molecular formula C12H10N2O3 B13218418 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13218418
M. Wt: 230.22 g/mol
InChI Key: JZWIMYNANKFKCI-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It features a pyrrole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an aldehyde group at the 2-position

Preparation Methods

The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by formylation. The nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3, to introduce the aldehyde group .

Chemical Reactions Analysis

1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other nitroaromatic compounds such as 3-nitroacetophenone and 3-nitropyridine. While these compounds share the nitro group, their structural differences lead to distinct chemical reactivities and applications. For example, 3-nitroacetophenone is primarily used in the pharmaceutical industry as an intermediate for drug synthesis, whereas 3-nitropyridine is used in the synthesis of various heterocyclic compounds .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-methyl-3-(3-nitrophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10N2O3/c1-13-6-5-11(12(13)8-15)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3

InChI Key

JZWIMYNANKFKCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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